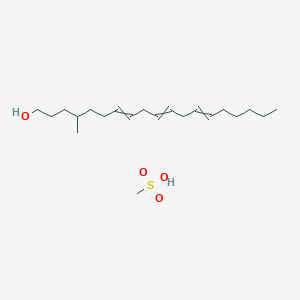![molecular formula C8H13ClO2 B14587295 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-76-1](/img/structure/B14587295.png)
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of 1-pentanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The chloromethyl group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanone, 1-[3-(bromomethyl)oxiranyl]-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Pentanone, 1-[3-(hydroxymethyl)oxiranyl]-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the ketone, epoxide, and chloromethyl groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
61170-76-1 |
|---|---|
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)oxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C8H13ClO2/c1-2-3-4-6(10)8-7(5-9)11-8/h7-8H,2-5H2,1H3 |
Clé InChI |
VQMBOCSPMGDXHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


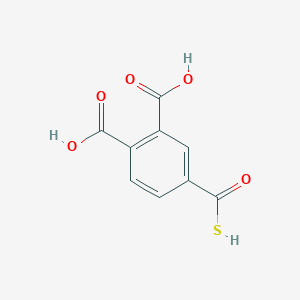
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
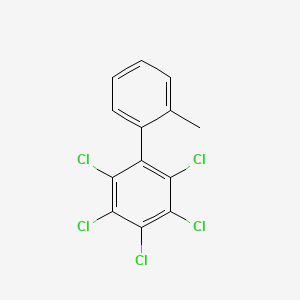
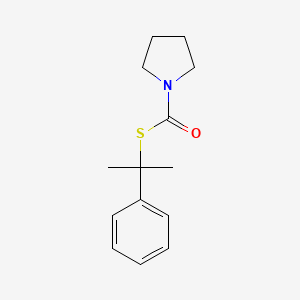

silane](/img/structure/B14587246.png)
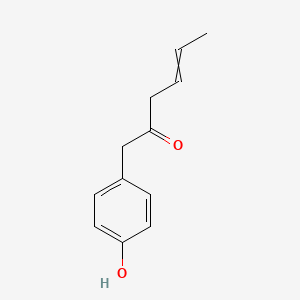
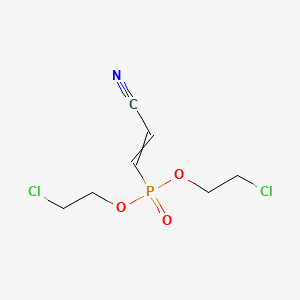
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
